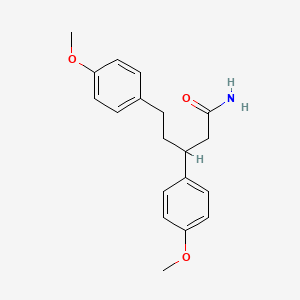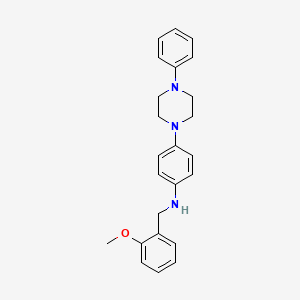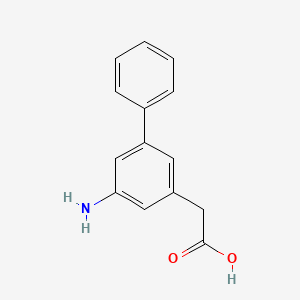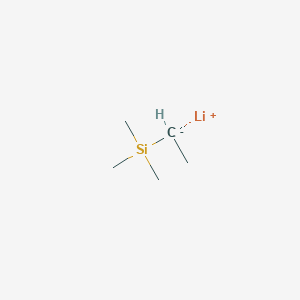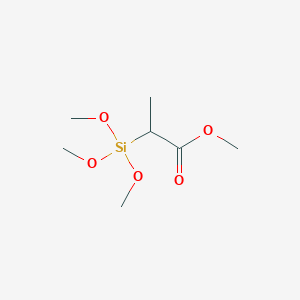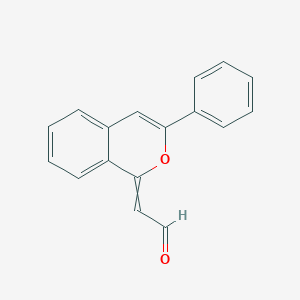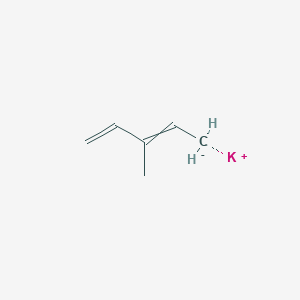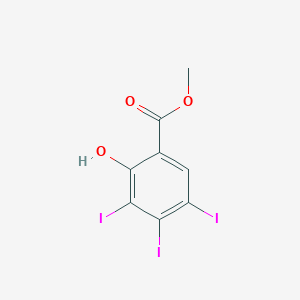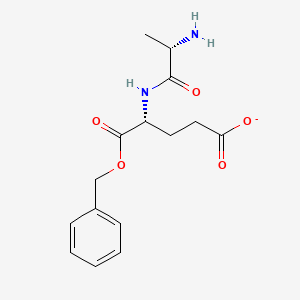
Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate is a complex organic compound with a molecular mass of 307.3223 daltons It is a derivative of benzyl and norvaline, incorporating both alanyl and oxido-oxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate typically involves the coupling of benzyl and norvaline derivatives under specific reaction conditions. The process may include steps such as:
Protection and Deprotection: Protecting groups are used to shield reactive sites during intermediate steps.
Coupling Reactions: Using reagents like carbodiimides to facilitate the formation of peptide bonds.
Oxidation: Introducing oxido groups through controlled oxidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for monitoring and verification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can convert oxido groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation Products: Benzyl alcohol derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzyl 5-oxo-2-pyrrolidinecarboxylate: Shares structural similarities but differs in functional groups.
L-alanyl derivatives: Similar peptide-based compounds with varying side chains.
Propriétés
Numéro CAS |
78665-22-2 |
|---|---|
Formule moléculaire |
C15H19N2O5- |
Poids moléculaire |
307.32 g/mol |
Nom IUPAC |
(4R)-4-[[(2S)-2-aminopropanoyl]amino]-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C15H20N2O5/c1-10(16)14(20)17-12(7-8-13(18)19)15(21)22-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,16H2,1H3,(H,17,20)(H,18,19)/p-1/t10-,12+/m0/s1 |
Clé InChI |
XVEFHBGWCJHEFF-CMPLNLGQSA-M |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1)N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
